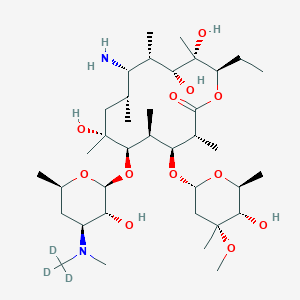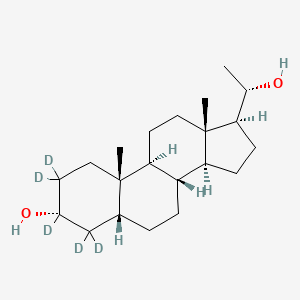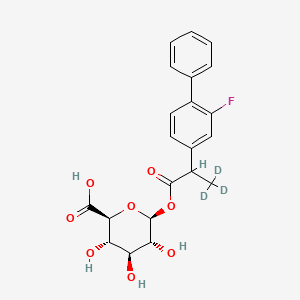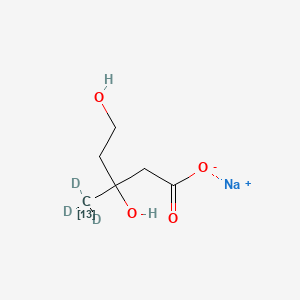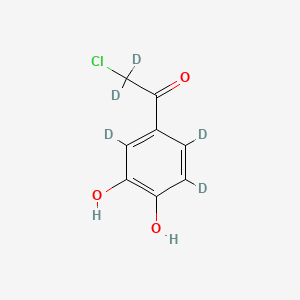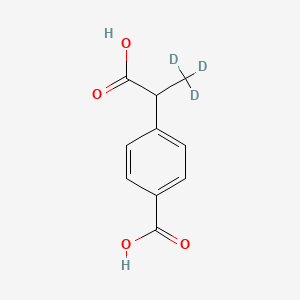
4-Carboxy-|A-methylbenzeneacetic acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-α-methylbenzeneacetic acid-d3 is a deuterated form of 4-Carboxy-α-methylbenzeneacetic acid, which is a biochemical compound used in various research applications. The deuterated form is often used in studies involving isotopic labeling, which helps in tracing the compound’s path in biological systems and understanding its metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-α-methylbenzeneacetic acid-d3 typically involves the introduction of deuterium atoms into the parent compound, 4-Carboxy-α-methylbenzeneacetic acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in the parent compound with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: The use of deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 4-Carboxy-α-methylbenzeneacetic acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Using batch reactors to control reaction conditions such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxy-α-methylbenzeneacetic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
4-Carboxy-α-methylbenzeneacetic acid-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the production of deuterated drugs and other isotopically labeled compounds for research and development.
Mécanisme D'action
The mechanism of action of 4-Carboxy-α-methylbenzeneacetic acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect its metabolic stability and rate of reaction, providing insights into the compound’s behavior in biological systems. The compound’s interaction with enzymes and receptors can be studied to understand its pharmacokinetics and pharmacodynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Carboxy-α-methylbenzeneacetic acid: The non-deuterated form of the compound.
Ibuprofen: A structurally related compound with similar pharmacological properties.
4-Carboxyphenylacetic acid: Another related compound with a similar functional group.
Uniqueness
4-Carboxy-α-methylbenzeneacetic acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
4-(1-carboxy-2,2,2-trideuterioethyl)benzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3 |
Clé InChI |
ZHJJCJKDNFTHKD-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(=O)O)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride](/img/structure/B15142952.png)

![3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3](/img/structure/B15142964.png)
